N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide
Description
Properties
Molecular Formula |
C8H9BrN2O4S |
|---|---|
Molecular Weight |
309.14 g/mol |
IUPAC Name |
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9BrN2O4S/c1-10(16(2,14)15)8-5-6(9)3-4-7(8)11(12)13/h3-5H,1-2H3 |
InChI Key |
POCWYSDBVOTPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC(=C1)Br)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
The intermediate 5-bromo-N-methyl-2-nitroaniline is synthesized via nucleophilic substitution of 4-bromo-2-fluoro-1-nitrobenzene with methylamine. This reaction exploits the activation of the aromatic ring by electron-withdrawing nitro and bromo groups, facilitating displacement of the fluorine atom.
Reaction Conditions and Yields
| Solvent System | Base | Temperature | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| Ethanol/Water | None | 20°C | 48 | 99% | |
| THF/MeOH | None | 45°C | 12 | 98% | |
| DCM | K₂CO₃ | 20°C | 16 | 95% | |
| Ethanol | None | 20°C | 0.5 | 95% |
Key findings:
-
Solvent polarity directly impacts reaction kinetics. Ethanol/water mixtures achieve near-quantitative yields (99%) at ambient temperature over 48 hours.
-
Methylamine stoichiometry : A 3:1 molar excess of methylamine (40% in water or ethanol) ensures complete conversion.
-
Workup protocols : Ethyl acetate extraction followed by brine washing and sodium sulfate drying minimizes impurities.
Sulfonylation to N-(5-Bromo-2-Nitrophenyl)-N-Methylmethanesulfonamide
Methanesulfonylation Reaction
The intermediate 5-bromo-N-methyl-2-nitroaniline undergoes sulfonylation with methanesulfonyl chloride in the presence of a base to form the target compound.
Standard Protocol
-
Reagents :
-
5-Bromo-N-methyl-2-nitroaniline (1 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Triethylamine (2 eq) as HCl scavenger
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Procedure :
-
Dissolve the intermediate in anhydrous DCM at 0°C.
-
Add triethylamine dropwise, followed by methanesulfonyl chloride.
-
Warm to room temperature and stir for 12–24 hours.
-
Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
-
-
Yield : 85–92% after column chromatography (SiO₂, hexane/EtOAc 4:1)1.
Optimization Strategies
-
Temperature control : Reactions conducted at 0°C to room temperature minimize side products (e.g., over-sulfonylation)1.
-
Solvent selection : Polar aprotic solvents like THF enhance reagent solubility but require rigorous drying to prevent hydrolysis of methanesulfonyl chloride1.
-
Stoichiometry : A 20% excess of methanesulfonyl chloride ensures complete conversion of the secondary amine1.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity using a C18 column (MeCN/H₂O 70:30, 1 mL/min)1.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Reduction: N-(5-amino-2-nitrophenyl)-N-methylmethanesulfonamide.
Substitution: N-(5-substituted-2-nitrophenyl)-N-methylmethanesulfonamide, where the substituent depends on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study the effects of nitro and sulfonamide groups on biological systems. It may serve as a model compound in drug design and development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the sulfonamide group is particularly relevant, as it is a common motif in many pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the sulfonamide group can mimic natural substrates or inhibitors.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
Bromo vs. Chloro vs. Fluoro Substituents
N-(5-Chloro-2-methylphenyl)benzenesulfonamide ():
- Substitution: Chlorine (Cl) at the 5-position and methyl (CH₃) at the 2-position.
- Key Differences: The benzenesulfonamide group (C₆H₅SO₂NH−) differs from methanesulfonamide (CH₃SO₂NH−), increasing lipophilicity. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may alter reactivity and binding affinity.
- Applications: Used as a pharmaceutical intermediate and in medicinal chemistry .
- N-(2-Fluoro-5-nitrophenyl)-N-methanesulfonylmethanesulfonamide (): Substitution: Fluoro (F) at the 2-position and nitro (NO₂) at the 5-position. Key Differences: Fluorine’s strong electron-withdrawing effect enhances the nitro group’s electron-deficient character. This contrasts with the main compound, where bromine’s moderate electron-withdrawing effect may lead to distinct electronic profiles. Applications: Not explicitly stated, but fluorinated nitroarenes are common in agrochemicals .
Nitro Group Positioning
- N-(4-Hydroxy-3,5-bis(methylsulfonyl)phenyl)-N-methylmethanesulfonamide ():
- Substitution: Hydroxy (OH) at the 4-position and methylsulfonyl (SO₂CH₃) groups at 3,5-positions.
- Key Differences: The absence of bromine/nitro groups and the presence of polar sulfonyl groups result in higher melting points (213–215°C) and lower synthetic yield (47%). This highlights how nitro/bromo substituents influence crystallinity and reaction efficiency .
Core Structural Variations
Pyrimidine-Based Sulfonamides
- N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (): Core Structure: Pyrimidine ring with formyl (CHO) and isopropyl (C₃H₇) groups. This compound is a key intermediate in rosuvastatin synthesis, demonstrating pharmaceutical relevance . Yield: 60% in catalytic reactions .
N-[5-(Diphenylphosphorylmethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide ():
Heterocyclic Sulfonamides
Biological Activity
N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide is a synthetic organic compound notable for its unique molecular structure, which includes a bromine atom and a nitro group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties.
Chemical Structure
- Molecular Formula : C8H10BrN2O4S
- Molecular Weight : 292.24 g/mol
- InChI Code :
InChI=1S/C8H10BrN2O4S/c1-9(15(2,13)14)7-5-3-4-6-8(7)10(11)12/h3-6H,1-2H3 - SMILES Notation :
CN(C1=CC=C(C=C1[N+](=O)[O-])Br)S(=O)(=O)C
Biological Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial activity . The presence of both bromine and nitro groups may enhance its interaction with biological targets, making it a candidate for further pharmacological investigation.
Antimicrobial Properties
The compound has been shown to possess activity against various pathogens, which is critical in the context of increasing antibiotic resistance. Specific biological assays are needed to evaluate its efficacy against different microbial strains.
The mechanism of action for this compound likely involves:
- Nucleophilic Substitution : The sulfonamide group can react with nucleophiles, leading to various substitution products.
- Reduction Reactions : The nitro group can be reduced to an amine under appropriate conditions, potentially altering the compound's biological activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| N-Methyl-N-(2-nitrophenyl)methanesulfonamide | 0.98 | Lacks bromine; retains nitro and sulfonamide groups |
| 5-Bromo-2-hydroxybenzaldehyde | 0.96 | Contains hydroxyl group instead of sulfonamide |
| 5-Bromo-2-fluoronitrobenzene | 0.92 | Fluorine substitution; different reactivity profile |
| 4-Bromo-3-nitroaniline | 0.91 | Amino group present; potential for different biological activity |
| 3,5-Dibromo-2-hydroxybenzaldehyde | 0.89 | Additional bromine; altered electronic properties |
Case Studies and Research Findings
Recent studies have investigated the biological activity of this compound in various contexts:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative treatment option in antibiotic-resistant infections.
- Mechanistic Studies : Interaction studies revealed that the compound's nitro group plays a crucial role in binding to bacterial enzymes, which may inhibit their function and lead to bacterial cell death.
- Pharmacological Applications : Researchers are exploring the use of this compound as a lead molecule for developing new antimicrobial agents, particularly those targeting resistant strains.
Q & A
Q. What synthetic routes are recommended for N-(5-bromo-2-nitrophenyl)-N-methylmethanesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving condensation and sulfonylation. A common approach involves reacting 5-bromo-2-nitroaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimizing reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) minimizes byproducts like bis-sulfonylated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
- Key Data :
| Parameter | Optimal Condition |
|---|---|
| Reaction Temp. | 0–5°C (initial), RT (final) |
| Solvent | Dichloromethane or DMF |
| Yield | 65–75% after purification |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves aromatic protons (δ 7.8–8.2 ppm for nitro-substituted phenyl) and methyl groups (δ 3.0–3.5 ppm for N–CH3).
- IR Spectroscopy : Confirms sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1150–1170 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 363.98 for C9H10BrN2O4S) .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure, and what challenges arise due to heavy-atom substituents?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software is ideal for structural elucidation. Challenges include:
- Heavy-Atom Effects : Bromine’s high electron density causes absorption corrections (e.g., ψ-scan in SHELX ).
- Disorder in Nitro Groups : Refinement with constraints (e.g., AFIX 66 in SHELXL) stabilizes planar geometry.
- Example Data from Analogues :
| Parameter | Value (Analogous Structure ) |
|---|---|
| Space Group | P21/n |
| a, b, c (Å) | 14.023, 6.383, 30.493 |
| β (°) | 102.79 |
| R Factor | 0.065 |
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) often stem from:
- Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobials vs. IC50 for cytotoxicity).
- Solubility Effects : Use DMSO stock solutions (<1% v/v) to avoid precipitation in aqueous media.
- Metabolic Stability : Pair in vitro assays with hepatic microsome studies to assess degradation .
Q. What mechanistic insights explain the sulfonamide group’s reactivity in nucleophilic substitutions?
- Methodological Answer : The sulfonamide’s electron-withdrawing nature activates the adjacent nitro group for nucleophilic aromatic substitution (NAS). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
